2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
Description
Properties
CAS No. |
859958-90-0 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2,3-dimethyl-4-oxoquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-12-9-4-3-7(11(15)16)5-8(9)10(14)13(6)2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
OCTUDYSAXHCWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design
-
Starting Materials : Methyl-substituted anthranilic acid (e.g., 6-carboxy-2,3-dimethylanthranilic acid) and a ketone or aldehyde.
-
Mechanism : Acid-catalyzed cyclization forms the dihydroquinazoline ring, with the carboxylic acid group introduced at position 6 via pre-functionalized anthranilic acid.
Optimization Strategies
-
Catalysts : p-Toluenesulfonic acid (PTSA) or acetic acid enhances cyclization efficiency, as demonstrated in the synthesis of 2-tert-butyl-3-benzyl-dihydroquinazolin-4-one.
-
Solvents : Polar aprotic solvents (e.g., DMF) improve solubility, while dichloromethane facilitates mild reaction conditions.
| Starting Material | Carbonyl Source | Catalyst | Yield (%) | Reference Adaptation |
|---|---|---|---|---|
| 6-Carboxyanthranilic acid | Acetone | PTSA | 68 | Adapted from |
| 2,3-Dimethylanthranilic acid | Formaldehyde | AcOH | 72 | Hypothetical |
Challenges : Regioselective methylation at positions 2 and 3 requires careful control of stoichiometry to avoid over-alkylation.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates reaction kinetics, as evidenced in the synthesis of 3,4-dihydroquinazolines. Adapting this method:
Protocol
Advantages
-
Time Efficiency : Reduces reaction time from hours (conventional heating) to minutes.
-
Yield Improvement : Reported yields for analogous compounds reach 85–92% under microwave conditions.
| Method | Time | Yield (%) |
|---|---|---|
| Microwave irradiation | 15 min | 82 |
| Conventional heating | 12 h | 68 |
Limitations : Scalability and equipment availability may restrict industrial adoption.
Multi-Component Reactions (MCRs)
MCRs enable simultaneous formation of multiple bonds, ideal for complex heterocycles. A one-pot synthesis adapted from quinazoline-4-carboxylic acid derivatives involves:
Reaction Components
Key Steps
-
Alkaline Hydrolysis : Converts isatin to 2-aminophenyl-oxo-acetic acid.
-
Cyclization : With 2,3-dimethylbenzaldehyde and ammonium acetate under reflux.
| Component | Role | Reference |
|---|---|---|
| Isatin | Carboxylic acid precursor | |
| 2,3-Dimethylbenzaldehyde | Methyl group source | Hypothetical |
Yield : Up to 78% for analogous quinazoline-4-carboxylic acids.
Post-Synthetic Functionalization
Introducing the carboxylic acid group post-cyclization offers flexibility:
Carboxylation via Hydrolysis
Oxidative Methods
-
Reagents : KMnO₄ or CrO₃ oxidizes methyl groups to carboxylic acids, though over-oxidation risks necessitate precise stoichiometry.
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6-Cyano-dihydroquinazoline | HCl | 80 | 65 |
| 6-Methyl-dihydroquinazoline | KMnO₄ | 100 | 58 |
Green Chemistry Approaches
Sustainable methods align with modern pharmaceutical standards:
Solvent-Free Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6,7-dicarboxylic acid.
Reduction: 2,3-dimethyl-4-hydroxy-3,4-dihydroquinazoline-6-carboxylic acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of pharmaceutical agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the quinazoline core is particularly significant in the design of kinase inhibitors, which are crucial in cancer therapy.
Industry
In the material science industry, derivatives of this compound are explored for their potential use in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.
Mechanism of Action
The biological activity of 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid and its derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes or receptors. For instance, in cancer therapy, these compounds may inhibit kinase enzymes, thereby blocking signal transduction pathways that promote cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Quinazoline Derivatives
The following table summarizes key structural and functional differences between 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid and related compounds:
Functional and Pharmacological Comparisons
Positional Isomerism: The carboxylic acid group’s position (6 vs. 7) significantly impacts solubility and hydrogen-bonding capacity.
Substituent Effects :
- Carbonitrile vs. Carboxylic Acid : Replacing the carboxylic acid with a nitrile group (e.g., 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile) reduces polarity and increases lipophilicity, enhancing blood-brain barrier penetration in pesticidal applications .
- Halogenation : Halogenated derivatives (e.g., IN-K5A78) exhibit enhanced pesticidal activity due to improved binding to insect nicotinic acetylcholine receptors .
Core Heterocycle :
- Quinazoline vs. Benzoxazine : Benzoxazine derivatives (e.g., 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid) feature an oxygen atom in the heterocyclic ring, altering electronic properties and metabolic stability compared to nitrogen-rich quinazolines .
Biological Activity
2,3-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (CAS No. 859958-90-0) is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- IUPAC Name : 3-methyl-2-methylene-4-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
- Physical Form : Powder
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits moderate to good antibacterial and antifungal properties.
- COX Inhibition : Potential as a COX inhibitor, contributing to anti-inflammatory effects.
- Anticancer Properties : Investigated for its role in targeting specific cancer pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial activity against various pathogens. For instance:
- Bacterial Strains : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus.
- Fungal Strains : Notable antifungal activity was observed against Candida albicans, with MIC values indicating moderate efficacy.
| Microorganism | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
COX Inhibition Studies
The compound has been evaluated for its potential as a COX inhibitor, which is crucial in the development of anti-inflammatory drugs. A study indicated that derivatives similar to 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline exhibited COX-2 inhibitory activity with varying degrees of efficacy:
- The most potent derivative showed a COX-2 inhibition rate of approximately 47.1% at a concentration of 20 µM.
Anticancer Research
Research has identified quinazoline derivatives as promising candidates for cancer therapy due to their ability to inhibit tankyrases, which are implicated in cancer progression:
- Tankyrase Inhibition : Compounds based on the quinazoline structure have shown potential as selective tankyrase inhibitors in preclinical studies.
Case Studies and Research Findings
- A study published in MDPI highlighted the synthesis and characterization of various quinazoline derivatives and their biological activities, emphasizing their role in inhibiting COX enzymes and their potential use in treating inflammatory conditions .
- Another research article discussed the synthesis of para-substituted quinazoline compounds and their effectiveness as tankyrase inhibitors, suggesting that modifications to the quinazoline structure can enhance biological activity .
Q & A
Q. What are the standard synthetic routes for 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of quinazoline derivatives often involves condensation reactions using anthranilic acid derivatives or isatoic anhydride as starting materials. For example, the Niementowski reaction employs anthranilic acid and amides under controlled heating to form the quinazolinone core . Key parameters include reaction temperature (typically 80–120°C), solvent polarity (e.g., acetic acid or DMF), and base selection (e.g., triethylamine). Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How can the structural identity of this compound be confirmed?
Characterization relies on:
- Spectroscopy : (to verify methyl groups at positions 2 and 3) and (to confirm the carbonyl and carboxylic acid groups).
- Mass spectrometry : Molecular ion peaks matching the molecular formula (MW 218.2 g/mol) .
- X-ray crystallography : Resolves the dihydroquinazoline ring conformation and substituent positions .
Q. What analytical techniques are recommended for assessing purity in preclinical studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. Use C18 columns and mobile phases like acetonitrile/water (0.1% TFA) for optimal resolution. Purity thresholds should exceed 98% for biological assays .
Advanced Research Questions
Q. How do substituents at positions 2 and 3 influence the compound’s pharmacological profile?
Methyl groups at positions 2 and 3 enhance metabolic stability by reducing oxidative degradation. Comparative studies with analogs (e.g., 6-chloro or phenyl-substituted derivatives) show that electron-withdrawing groups at position 6 increase binding affinity to kinase targets, while methyl groups optimize lipophilicity (logP ~1.5) for membrane permeability .
Q. What strategies optimize reaction conditions for scaling up synthesis?
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to simplify downstream processing.
- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization steps.
- Process control : Monitor pH (6.5–7.5) to prevent hydrolysis of the carboxylic acid group during reflux .
Q. How can computational modeling predict biological targets for this compound?
Molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., EGFR or VEGFR2) utilizes the InChI key to model interactions. The carboxylic acid group at position 6 forms hydrogen bonds with catalytic lysine residues, while the quinazoline core stabilizes hydrophobic pockets .
Q. How should researchers address contradictory reports on biological activity in published studies?
Discrepancies may arise from:
- Assay variability : Validate protocols using standardized cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Compound stability : Test degradation under assay conditions (e.g., PBS buffer, 37°C) via HPLC.
- Structural analogs : Compare activity of 2,3-dimethyl derivatives with 2-chloro or 4-fluoro analogs to isolate substituent effects .
Methodological Guidance
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Kinase inhibition : Use ELISA-based assays (e.g., EGFR-TK inhibition) with IC determination.
- Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines.
- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Q. How can regioselective functionalization of the quinazoline core be achieved?
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.
- Waste disposal : Neutralize acidic waste with NaHCO before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
